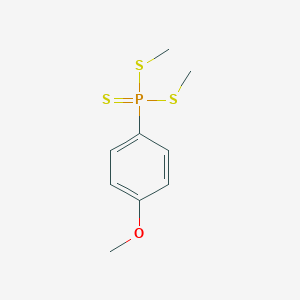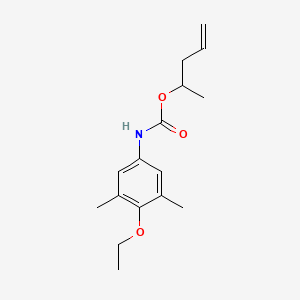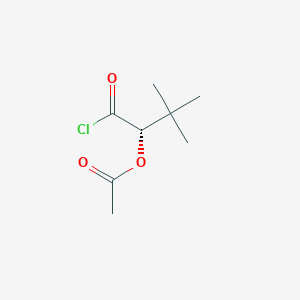
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is an organic compound with a unique structure that includes a chloro group, a dimethyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate typically involves the esterification of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
科学研究应用
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
相似化合物的比较
Similar Compounds
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-ol: Similar structure but lacks the acetate ester group.
(2S)-1-Bromo-3,3-dimethyl-1-oxobutan-2-yl acetate: Similar structure but with a bromo group instead of a chloro group.
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl propionate: Similar structure but with a propionate ester group instead of an acetate ester group.
Uniqueness
(2S)-1-Chloro-3,3-dimethyl-1-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloro group and an acetate ester allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
84569-93-7 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
[(2S)-1-chloro-3,3-dimethyl-1-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C8H13ClO3/c1-5(10)12-6(7(9)11)8(2,3)4/h6H,1-4H3/t6-/m1/s1 |
InChI 键 |
OQCMUCHQNCLMKA-ZCFIWIBFSA-N |
手性 SMILES |
CC(=O)O[C@H](C(=O)Cl)C(C)(C)C |
规范 SMILES |
CC(=O)OC(C(=O)Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


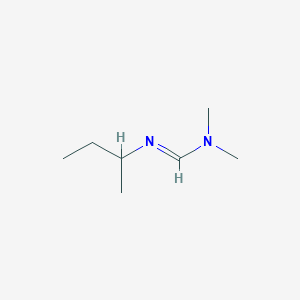

![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)





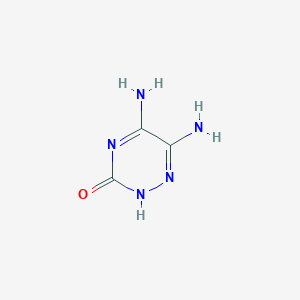
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)

